N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylimidazo[1,2-a]pyridine moiety, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorophenyl and methylbenzamide groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-hydroxy-N-phenylbenzamide
- 4-Phenoxyaniline compound with tetrachlorostannane
Uniqueness
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C22H18ClN3O/c1-14-3-6-17(7-4-14)22(27)25-21-20(16-8-10-18(23)11-9-16)24-19-12-5-15(2)13-26(19)21/h3-13H,1-2H3,(H,25,27) |
InChI Key |
REWSWBDODZZDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.